molecular formula C7H10N2O2S B1303108 Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate CAS No. 259654-73-4

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B1303108
CAS No.: 259654-73-4
M. Wt: 186.23 g/mol
InChI Key: LJTGLNPZNUZMIZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 72054-60-5 or 259654-73-4) is a thiazole-based compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol. It features a 2-amino-5-methyl-substituted thiazole ring linked to a methyl acetate group at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antibiotics and enzyme inhibitors. Its structural uniqueness lies in the combination of the electron-rich thiazole core, the nucleophilic amino group, and the ester functionality, enabling diverse reactivity in heterocyclic chemistry.

Properties

IUPAC Name

methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTGLNPZNUZMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377025
Record name methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259654-73-4
Record name methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi. It interacts with enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death. Additionally, this compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation can impact experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound can affect the levels of metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation. These effects on metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for determining the compound’s bioavailability and efficacy in different tissues and organs.

Biological Activity

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS Number: 259654-73-4) is a thiazole-based compound known for its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.

This compound has the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol. It has a melting point range of 111–113 °C and is classified as an irritant .

PropertyValue
Molecular FormulaC₇H₁₀N₂O₂S
Molecular Weight186.23 g/mol
Melting Point111–113 °C
CAS Number259654-73-4

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetic acid derivatives. This process can be optimized through various methods, including microwave-assisted synthesis and conventional heating techniques, which improve yield and purity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that compounds containing thiazole moieties can display potent antibacterial activity against pathogens like Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Anticancer Activity

Thiazole compounds are also recognized for their anticancer potential. This compound has been tested against several cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, one study reported an IC50 value of approximately 105.6 µM for MCF7 cells .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are noteworthy. Compounds similar to this compound have shown significant antiradical activity in various assays, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Structure Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the thiazole ring is crucial for its biological efficacy. Modifications at different positions on the thiazole ring can enhance or diminish activity, highlighting the importance of SAR studies in drug design.

Case Studies

  • Anticancer Evaluation : In a study assessing multiple thiazole derivatives, this compound was found to have comparable cytotoxicity to established chemotherapeutics like gefitinib against A549 cells, indicating its potential as a lead compound for further development .
  • Antimicrobial Studies : Another investigation compared the antimicrobial efficacy of various thiazole derivatives, revealing that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values supporting its use in treating infections caused by these pathogens .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antioxidant Activity : Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate derivatives have shown significant radical scavenging potential, indicating their role as antioxidants. Studies have demonstrated their efficacy against free radicals through various assays such as DPPH and superoxide radical scavenging .
  • Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. It has shown effectiveness against several pathogenic strains, suggesting its potential as an antimicrobial agent .
  • Antiviral Activity : Research indicates that this compound possesses anti-HIV properties, contributing to the development of antiviral therapies .

Synthesis and Structure–Activity Relationship Studies

The synthesis of this compound can be achieved through various methods involving thiazole derivatives. Structure–activity relationship (SAR) studies have been crucial in identifying the pharmacological potential of this compound by exploring modifications that enhance its biological activity .

Case Studies

  • Antioxidant Potential : A study synthesized a series of derivatives based on this compound and evaluated their antioxidant activity. Compounds with electron-donating substituents showed enhanced radical scavenging effects, highlighting the importance of structural modifications in improving efficacy .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth in vitro, suggesting its potential application in treating infections .
  • Pharmacological Studies : Research into the interactions of this compound with muscarinic acetylcholine receptors revealed its role as a positive allosteric modulator (PAM). This discovery opens avenues for further exploration in neurological applications .

Comparison with Similar Compounds

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

  • Molecular Formula : C₈H₁₂N₂O₂S
  • Molecular Weight : 200.26 g/mol
  • CAS : 859521-92-9
  • Key Differences :
    • The ethyl ester group replaces the methyl ester, increasing lipophilicity and altering solubility.
    • Applications: Similar use as a pharmaceutical intermediate but may exhibit slower hydrolysis kinetics due to the longer alkyl chain.

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

  • Molecular Formula : C₇H₉N₃O₂S
  • Molecular Weight : 199.23 g/mol
  • Key Differences :
    • Lacks the 5-methyl substituent, enhancing reactivity at the thiazole C5 position.
    • Applications: Widely used as a precursor for synthesizing bi-heterocycles like 1,3,4-oxadiazoles and triazoles.

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate

  • Molecular Formula : C₈H₁₁N₃O₃S
  • Molecular Weight : 229.25 g/mol
  • CAS : 1042626-75-4
  • Key Differences: The amino group is acetylated, reducing nucleophilicity and altering reactivity. Applications: Useful in reactions requiring protected amines or modified electronic profiles.

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

  • Molecular Formula : C₆H₈N₂OS
  • Molecular Weight : 156.20 g/mol
  • CAS : 30748-47-1
  • Key Differences :
    • Substitution pattern: Methyl at C4 and ketone at C5 instead of acetate.
    • Applications: Demonstrates divergent reactivity due to the ketone group, enabling use in condensation reactions.

Substituent Effects

  • 5-Methyl Group : Enhances steric hindrance and electron density on the thiazole ring, influencing regioselectivity in electrophilic substitutions.
  • Ester vs. Ethyl/Ketone: Methyl/ethyl esters participate in hydrolysis or transesterification, while ketones enable nucleophilic additions. Ethyl esters (e.g., CAS 859521-92-9) may offer better solubility in non-polar solvents compared to methyl analogs.

Bioactivity and Pharmaceutical Relevance

  • Antibiotic Synthesis: The amino-thiazole-acetate scaffold is pivotal in cephalosporin derivatives.
  • Enzyme Inhibition: Compounds like 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazoles derived from ethyl 2-(2-amino-thiazol-4-yl)acetate show potent urease inhibition (IC₅₀ < 10 µM).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Applications
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 186.23 72054-60-5 5-methyl, acetate ester Pharmaceutical intermediates
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate C₈H₁₂N₂O₂S 200.26 859521-92-9 5-methyl, ethyl ester Lipophilic drug precursors
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₉N₃O₂S 199.23 N/A No 5-methyl, ethyl ester Bi-heterocycle synthesis
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate C₈H₁₁N₃O₃S 229.25 1042626-75-4 Acetamide, acetate ester Protected intermediate
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS 156.20 30748-47-1 4-methyl, ketone at C5 Condensation reactions

Q & A

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions, particularly the methyl and acetate groups.
  • HPLC-DAD : Reverse-phase HPLC with diode-array detection (e.g., C18 column, methanol/water mobile phase) quantifies purity and identifies degradation products .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 200.26 for the parent compound) .

How can researchers design derivatives of this compound for biological activity studies?

Advanced Research Question
Derivatization focuses on modifying the thiazole core and acetate side chain. For example:

  • Triazole-Thiazole Hybrids : Reacting the compound with aryl isothiocyanates and hydrazine yields triazole derivatives with potential tyrosinase inhibition. Activity is assessed via enzyme kinetics and molecular docking .
  • Metal Complexes : Coordination with nickel(II) or other metals enhances stability and enables catalytic or antimicrobial applications. Synthetic protocols involve refluxing with metal salts in ethanol .

What challenges arise in multicomponent reactions involving this compound?

Advanced Research Question

  • Solvent Sensitivity : Polar aprotic solvents (e.g., acetonitrile) favor cyclization, while protic solvents (e.g., ethanol) may lead to side reactions like ester hydrolysis .
  • Byproduct Formation : Competing pathways, such as dimerization or over-alkylation, require careful temperature control (reflux vs. room temperature) and stoichiometric excess of reagents .

How does molecular conformation influence the compound’s reactivity in coordination chemistry?

Advanced Research Question
The planar thiazole ring and flexible acetate side chain enable diverse coordination modes. In nickel(II) complexes, the thiazole nitrogen and sulfur atoms act as ligands, forming octahedral geometries. Steric effects from substituents (e.g., methyl groups) dictate binding affinity and redox properties .

What analytical strategies address contradictions in structural data from different techniques?

Advanced Research Question
Discrepancies between SC-XRD (exact bond lengths) and DFT-optimized geometries are resolved via:

  • Rietveld Refinement : Adjusts crystallographic models to match experimental data.
  • Spectroscopic Cross-Validation : IR and Raman spectra confirm functional groups if NMR data are ambiguous .

How is this compound utilized in heterocyclic chemistry for drug discovery?

Advanced Research Question
The thiazole core serves as a bioisostere for phenyl rings, enhancing metabolic stability. For example:

  • Antimicrobial Agents : Derivatives with morpholinomethyl or thiophene groups show activity against S. aureus (MIC ≤ 8 µg/mL) .
  • Enzyme Inhibitors : Triazole-thiazole hybrids exhibit IC50_{50} values < 10 µM against tyrosinase, validated via Lineweaver-Burk plots .

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